(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are key components in many functional molecules used in everyday applications .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their structure and the specific targets they interact with. They can act as inhibitors, activators, or modulators of various proteins and enzymes .
Biochemical Pathways
Imidazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. These can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can also vary greatly depending on their specific structure. They are generally highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole derivatives can be diverse due to their wide range of biological activities. They can lead to changes in cell signaling, gene expression, enzyme activity, and more .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-29-16-4-2-3-15-13-17(30-20(15)16)21(28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-22-14-27/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCKGZHFOYPYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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